2-Propyloxan-4-one
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Overview
Description
2-Propyloxan-4-one is an organic compound with the molecular formula C8H14O2. It is a member of the oxanone family, characterized by a six-membered ring containing an oxygen atom and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propyloxan-4-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-2-pentanone with a suitable dehydrating agent. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the formation of the oxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process often includes the use of high-purity starting materials and precise control of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-propyloxan-4-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: 2-Propyloxan-4-ol.
Substitution: Various substituted oxanones depending on the nucleophile used
Scientific Research Applications
2-Propyloxan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-Propyloxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. These interactions can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Propyloxan-4-ol: The reduced form of 2-Propyloxan-4-one, containing an alcohol group instead of a ketone.
2-Methyl-2-propyloxan-4-one: A structurally similar compound with a methyl group attached to the oxanone ring.
2-Ethyloxan-4-one: Another oxanone derivative with an ethyl group instead of a propyl group.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-propyloxan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-8-6-7(9)4-5-10-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVOWYGLVKDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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